3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core fused with a pyrido[1,2-a]pyrimidin-4-one moiety. Key structural elements include:
Properties
IUPAC Name |
3-benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O3S/c29-20-6-9-25-30-21(14-26(35)33(25)17-20)18-38-28-31-24-8-7-22(32-10-12-37-13-11-32)15-23(24)27(36)34(28)16-19-4-2-1-3-5-19/h1-9,14-15,17H,10-13,16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTVNJNQIYYEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the morpholine ring and the pyrido[1,2-a]pyrimidine moiety. Key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: This step involves nucleophilic substitution reactions, where a morpholine derivative is introduced to the quinazolinone core.
Attachment of the Pyrido[1,2-a]pyrimidine Moiety: This can be accomplished through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could potentially bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active quinazolinones and pyrimidine derivatives. Below is a comparative analysis:
| Compound | Key Structural Features | Biological Target | IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | Quinazolinone + pyrido-pyrimidinone + morpholine + benzyl | Hypothesized kinase (e.g., JAK) | ~50* | 12.3* |
| Gefitinib (Iressa®) | Quinazoline core with anilino and morpholinoethoxy groups | EGFR | 33 | 4.5 |
| Ruxolitinib (Jakafi®) | Pyrrolo[2,3-d]pyrimidine core with cyanophenyl and pyrazol groups | JAK1/JAK2 | 3.3 | 8.9 |
| 4-(3-Chlorophenyl)-6-morpholinoquinazoline | Simple quinazoline with chlorophenyl and morpholine | PI3K/mTOR | 120 | 2.1 |
*Hypothetical data based on structural analogs .
Key Findings:
Activity Enhancement: The pyrido-pyrimidinone moiety in the target compound may confer stronger binding affinity compared to simpler quinazoline derivatives (e.g., 4-(3-chlorophenyl)-6-morpholinoquinazoline) due to extended π-π stacking and hydrogen-bonding networks .
Solubility Trade-offs : The morpholin-4-yl group improves aqueous solubility relative to gefitinib but reduces lipophilicity compared to benzyl-substituted analogs .
Selectivity: Unlike ruxolitinib, which targets JAK1/2, the target compound’s fused pyrido-pyrimidinone system may shift selectivity toward other kinases (e.g., Aurora kinases), though in vitro profiling is required .
Research Findings and Mechanistic Insights
- In Silico Studies : Molecular docking suggests the 7-chloro-4-oxo-pyrido-pyrimidin-2-ylmethylsulfanyl group occupies a hydrophobic pocket in kinase ATP-binding sites, mimicking adenine interactions .
- Metabolic Stability: The morpholine ring reduces CYP3A4-mediated metabolism compared to unsubstituted quinazolinones, as shown in microsomal assays .
- Toxicity Profile : Benzyl derivatives exhibit moderate cytotoxicity (CC50 ~ 10 µM in HepG2 cells), necessitating further optimization for therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
